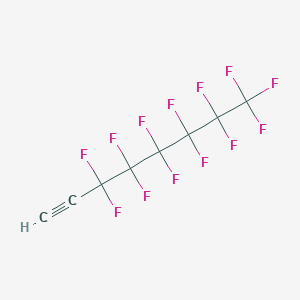

1H-Perfluorooct-1-yne

Cat. No. B1305927

Key on ui cas rn:

55756-24-6

M. Wt: 344.07 g/mol

InChI Key: QRRGZVPIVBHZCM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09156938B2

Procedure details

A flame-dried 50 mL round-bottom flask equipped with distillation apparatus was charged with 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-methyldec-3-yn-2-ol (S1) (35.3 g, 88 mmol) and NaOH pellets (2.5 g, 61 mmol) under argon. The pressure was reduced to 400 mmHg and the flask was heated to 100° C. The crude product was collected over an hour in a receiving flask in a brine/ice bath. The product was washed 3 times with distilled water and was subsequently dried over MgSO4. Removal of drying agent via filtration gave S2 (13.4 g, 46%) as a clear liquid. B.p. 92-94° C. 1H NMR (300 MHz, CDCl3): δ 3.07 (t, JH-F=5.7 Hz, 1H). 19F NMR (282 MHz, CDCl3): δ −126.69 (2F), −123.39 (2F), −123.25 (2F), −121.83 (2F), −99.76 (2F), −81.33 (3F).

Name

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-methyldec-3-yn-2-ol

Quantity

35.3 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]([F:25])([C:9]([F:24])([F:23])[C:10]([F:22])([F:21])[C:11]([F:20])([F:19])[C:12]([F:18])([F:17])[C:13]([F:16])([F:15])[F:14])[C:3]#[C:4]C(C)(O)C.[OH-].[Na+]>>[F:1][C:2]([F:25])([C:9]([F:23])([F:24])[C:10]([F:21])([F:22])[C:11]([F:19])([F:20])[C:12]([F:17])([F:18])[C:13]([F:16])([F:15])[F:14])[C:3]#[CH:4] |f:1.2|

|

Inputs

Step One

|

Name

|

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-methyldec-3-yn-2-ol

|

|

Quantity

|

35.3 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C#CC(C)(O)C)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A flame-dried 50 mL round-bottom flask equipped with distillation apparatus

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was collected over an hour in a receiving flask in a brine/ice bath

|

WASH

|

Type

|

WASH

|

|

Details

|

The product was washed 3 times with distilled water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

was subsequently dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of drying agent

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

via filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave S2 (13.4 g, 46%) as a clear liquid

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC(C#C)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |